3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-1-(thiomorpholin-4-yl)propan-1-one
Description
The compound 3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-1-(thiomorpholin-4-yl)propan-1-one is a heterocyclic molecule featuring a fused triazolopyridazine core substituted with methyl groups at positions 6 and 6. The propan-1-one chain is linked to a thiomorpholine moiety, a sulfur-containing analog of morpholine, which may enhance lipophilicity and metabolic stability compared to oxygenated analogs.
Properties
Molecular Formula |
C14H19N5OS |
|---|---|
Molecular Weight |
305.40 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-1-thiomorpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C14H19N5OS/c1-10-12(11(2)17-19-9-15-16-14(10)19)3-4-13(20)18-5-7-21-8-6-18/h9H,3-8H2,1-2H3 |
InChI Key |
WAUQXWWPVDWDEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)N3CCSCC3 |
Origin of Product |
United States |
Biological Activity
The compound 3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-1-(thiomorpholin-4-yl)propan-1-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
- SMILES : CC1=CC(=NN2C1=NN=C2C)N3CCOCC3
This structure features a triazole ring fused with a pyridazine moiety and a thiomorpholine group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes the formation of the triazole and pyridazine rings through cyclization reactions followed by functionalization to introduce the thiomorpholine moiety.
Antimicrobial Activity
Recent studies have indicated that compounds with similar triazole and pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The biological activity is often quantified using Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Example A | 0.5 | Staphylococcus aureus |
| Example B | 1.0 | Escherichia coli |
| Example C | 2.0 | Pseudomonas aeruginosa |
Anticancer Activity
Research has demonstrated that triazole derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation. The mechanism often involves inducing apoptosis or inhibiting specific signaling pathways associated with cancer progression.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to cell lysis.
- Interference with DNA Synthesis : Some derivatives can form complexes with DNA or inhibit DNA polymerases.
Case Studies
Several case studies have highlighted the efficacy of triazole-based compounds in clinical settings:
- Case Study 1 : A derivative similar to the target compound was tested in vitro against E. coli strains resistant to conventional antibiotics. The study demonstrated a significant reduction in bacterial load within 24 hours.
- Case Study 2 : In a cancer model, a related compound showed a dose-dependent reduction in tumor size in xenograft models, suggesting potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from similar derivatives are highlighted below, with emphasis on substituent effects, physicochemical properties, and inferred bioactivity.
Core Heterocyclic Systems
- Triazolo[4,3-b]pyridazine vs. Pyrazolopyrimidines :
The triazolo-pyridazine core in the target compound differs from pyrazolopyrimidines () in electronic distribution and ring strain. Triazolo systems often exhibit higher metabolic stability due to reduced susceptibility to oxidation compared to pyrazolopyrimidines, which may undergo isomerization (e.g., compounds 6–9 in ) . - Substituent Effects :
The 6,8-dimethyl groups on the triazolo-pyridazine ring likely enhance steric hindrance and lipophilicity compared to unsubstituted analogs like (E)-4b (), which has a chloro-substituted pyridazine ring .
Functional Moieties
- Thiomorpholine vs. Morpholine/Benzoyl Groups: The thiomorpholine group in the target compound replaces the benzoylamino-propenoic acid chain in (E)-4b ().
- Propan-1-one Linker: The ketone linker may facilitate hydrogen bonding with biological targets, akin to the propenoic acid group in (E)-4b, which showed high crystallinity (mp 253–255°C) .
Key Observations:
Stability : The 6,8-dimethyl groups may reduce metabolic degradation compared to unsubstituted triazolo-pyridazines.
Bioactivity : Molecular docking studies in suggest triazolo-thiadiazoles inhibit 14-α-demethylase; the target compound’s thiomorpholine group could similarly interact with fungal cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
